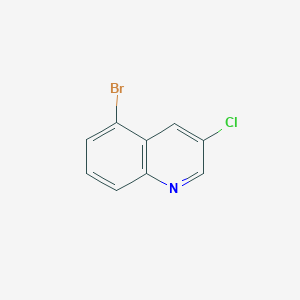

5-Bromo-3-chloroquinoline

Description

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, holds a position of considerable importance in the field of heterocyclic chemistry. numberanalytics.comresearchgate.net Its unique structural framework and the presence of a nitrogen atom bestow upon it a range of chemical properties and a versatility that has captured the attention of researchers for centuries. numberanalytics.comorientjchem.org This has led to its widespread application in various scientific and industrial domains, including medicinal chemistry, material science, and organic synthesis. researchgate.netresearchgate.net

Historical Context and Evolution of Quinoline Research

The journey of quinoline research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.orgijsrst.com Initially named "leukol," its structure was later elucidated, and it was found to be a key component of various natural products, most notably the cinchona alkaloids like quinine, which have been used for their antimalarial properties for centuries. numberanalytics.comglobalresearchonline.net This historical connection to potent therapeutic agents spurred extensive investigation into the synthesis and derivatization of the quinoline core. iipseries.org Over the years, numerous named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which have enabled the creation of a vast library of quinoline derivatives. iipseries.orgijsrst.com The evolution of quinoline research has transitioned from the isolation of natural products to the rational design and synthesis of novel compounds with tailored properties for a multitude of applications. rsc.org

Role of Quinolines as Privileged Scaffolds and Pharmacophores

In the realm of medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold." nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. researchgate.net The versatility of the quinoline ring allows for the introduction of various functional groups at different positions, leading to a diverse array of pharmacological activities. orientjchem.orgnih.gov Quinoline-based compounds have been developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. orientjchem.orgnih.govresearchgate.net The ability of the quinoline scaffold to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, underscores its perpetual significance in the development of new therapeutic agents. nih.gov

Classification and Structural Diversity of Quinoline Derivatives

The structural diversity of quinoline derivatives is vast, arising from the various substitution patterns possible on both the benzene and pyridine rings. nih.govmdpi.com These derivatives can be broadly classified based on the nature and position of the substituents. For instance, the position of the nitrogen atom in the heterocyclic ring distinguishes quinoline from its isomer, isoquinoline. wikipedia.org Further classification can be based on the functional groups attached to the quinoline core, such as aminoquinolines, hydroxyquinolines, and halogenated quinolines. The alkyl-4-quinolones, characterized by substitutions at the 2-position, represent another significant class. mdpi.com The ability to introduce a wide range of substituents allows for the fine-tuning of the electronic and steric properties of the molecule, leading to a broad spectrum of chemical reactivity and biological activity. ijsrst.commdpi.com

Importance of Halogenation in Quinoline Derivatives

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful tool in organic synthesis and plays a crucial role in modifying the properties of quinoline derivatives. sigmaaldrich.comrsc.org The incorporation of halogens such as chlorine, bromine, and fluorine can have a profound impact on the physicochemical and biological characteristics of the quinoline scaffold. rsc.orgresearchgate.net

Impact of Halogen Substituents on Molecular Properties and Reactivity

The introduction of halogen substituents onto the quinoline ring significantly alters its molecular properties and reactivity. libretexts.orgresearchgate.net Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic system and influence its susceptibility to electrophilic attack. libretexts.orgmdpi.com This deactivating effect can also impact the basicity of the quinoline nitrogen. libretexts.org

Overview of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles, including halogenated quinolines, are highly valuable intermediates in synthetic organic chemistry. sigmaaldrich.comresearchgate.net The halogen atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. mdpi.comnih.gov These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This synthetic utility makes halogenated quinolines key building blocks for the construction of more complex molecules with desired functionalities. sigmaaldrich.comresearchgate.net The strategic placement of a halogen atom can direct the regioselectivity of further reactions, providing a powerful method for the controlled synthesis of intricate molecular architectures. rsc.orgmdpi.com

Specific Research Focus on 5-Bromo-3-chloroquinoline

Within the vast family of halogenated quinolines, specific isomers often present unique properties and potential applications. This compound is a dihalogenated derivative of quinoline with the chemical formula C₉H₅BrClN. bldpharm.com While its isomeric counterparts have been subjects of various studies, this compound itself remains a relatively underexplored compound in academic literature. Its significance currently lies more in its potential as a synthetic intermediate rather than a well-characterized active agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1215770-74-3 | bldpharm.com |

| Molecular Formula | C₉H₅BrClN | bldpharm.com |

| Molecular Weight | 242.50 g/mol | nih.gov |

| IUPAC Name | This compound | N/A |

| LogP | 3.65 | N/A |

| PSA | 12.89 | N/A |

Rationale for Investigating a Dihalogenated Quinoline System

The scientific interest in a dihalogenated quinoline system like this compound stems from several key principles in medicinal chemistry and organic synthesis.

Modulation of Electronic Properties: The presence of two different halogen atoms—bromine at the 5-position and chlorine at the 3-position—distinctly modifies the electron distribution within the quinoline ring. The electron-withdrawing nature of halogens can influence the reactivity of the heterocyclic system and its ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-stacking with biological macromolecules. researchgate.net

Multiple Sites for Functionalization: Dihalogenated quinolines are valuable synthons because the two halogen atoms can be selectively replaced or modified through various cross-coupling reactions, such as Suzuki and Sonogashira reactions. growingscience.com This allows for the modular construction of complex molecular architectures and the creation of libraries of compounds for biological screening. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for regioselective functionalization, further enhancing its synthetic utility.

Enhanced Biological Activity: The introduction of halogens is a proven method for enhancing the biological efficacy of heterocyclic compounds. nih.gov Halogen atoms can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Furthermore, they can form halogen bonds, a type of noncovalent interaction that can contribute to the binding affinity of a ligand to its protein target. Studies on various halogenated quinolines have demonstrated potent activities against bacterial biofilms, including those of methicillin-resistant Staphylococcus epidermidis (MRSE). nih.govrsc.org

Current Gaps in the Academic Literature on this compound

Despite the strong rationale for its investigation, a survey of scientific databases reveals significant gaps in the academic literature specifically concerning this compound.

Lack of Dedicated Synthesis and Characterization Studies: While general methods for the synthesis of halogenated quinolines are well-documented, there is a noticeable absence of published research detailing the specific synthesis, purification, and comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of this compound. oup.comacs.orgacs.org While data for isomers like 3-bromo-7-chloroquinoline-8-carboxylic acid are available, direct spectroscopic information for the title compound is not found in the reviewed literature. vulcanchem.com

Unexplored Biological Profile: There is a dearth of studies investigating the biological activities of this compound. Its potential as an antibacterial, antifungal, or anticancer agent has not been systematically evaluated. The research on related compounds, such as those active against MRSA and VRE biofilms, suggests that this compound could possess interesting biological properties, but this remains to be experimentally verified. rsc.org

Absence of Application-Focused Research: The potential of this compound as a building block for more complex molecules, such as ligands for catalysis or functional materials, is largely unexplored in academic publications. Its utility in the synthesis of fused heterocyclic systems, a common application for dihaloquinolines, has not been reported. growingscience.com The current knowledge is primarily confined to its listing in chemical supplier catalogs, which points to its commercial availability but not its scientific application or development. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHNMTFDJUZQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Cl)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736808 | |

| Record name | 5-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215770-74-3 | |

| Record name | 5-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Chloroquinoline and Its Derivatives

Retrosynthetic Analysis of 5-Bromo-3-chloroquinoline

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections involve the carbon-halogen bonds at the C3 and C5 positions.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection of the C3-Cl bond: This leads to 5-bromoquinoline (B189535) as a key intermediate. The subsequent challenge lies in the regioselective chlorination at the C3 position of the pre-brominated quinoline (B57606) ring.

Disconnection of the C5-Br bond: This pathway considers 3-chloroquinoline (B1630576) as the precursor. The synthesis would then require a regioselective bromination at the C5 position.

Simultaneous Halogenation: A less controlled, but potential, approach involves the direct di-halogenation of quinoline itself. However, achieving the desired 3,5-disubstitution pattern with high selectivity is often challenging due to the complex electronics of the quinoline ring.

Alternative retrosynthetic strategies could involve the construction of the quinoline ring from appropriately substituted aniline (B41778) and a three-carbon synthon, as seen in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. For instance, a 2-amino-4-bromophenyl derivative could be reacted with a glycerol (B35011) equivalent in the presence of an oxidizing agent to construct the 5-bromoquinoline core, which could then be chlorinated at the C3 position.

Direct Synthesis Approaches

The direct synthesis of this compound typically involves the sequential halogenation of the quinoline core. The order of halogenation and the choice of reagents and reaction conditions are critical for achieving the desired regioselectivity.

Strategies for Regioselective Halogenation of Quinoline

The electronic nature of the quinoline ring dictates the positions of electrophilic substitution. The pyridine (B92270) ring is generally electron-deficient, making the benzene (B151609) ring more susceptible to electrophilic attack.

Electrophilic bromination of quinoline typically occurs at the C5 and C8 positions of the benzene ring. acs.org To achieve selective bromination at the C5 position, various strategies have been developed, often involving the use of a directing group or specific reaction conditions.

One effective method for regioselective C5-halogenation of quinolines involves the use of an 8-amido directing group. mdpi.com This strategy has been successfully employed for both bromination and chlorination. researchgate.net For instance, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been shown to afford 5-halogenated products in good to excellent yields. mdpi.com A metal-free approach for the regioselective C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source has also been reported. rsc.org

Table 1: Conditions for Regioselective C5-Bromination of Quinoline Derivatives

| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-(quinolin-8-yl)pivalamide | N-Bromosuccinimide (NBS) | Fe(NO₃)₃·9H₂O, NaHCO₃, CH₃(CH₂)₅COOH, H₂O, rt | 5-Bromo-N-(quinolin-8-yl)pivalamide | 95 | mdpi.com |

| 8-Aminoquinoline (B160924) amides | Ethyl bromodifluoroacetate | Cu(II) catalyst, alkaline additive | C5-Brominated 8-aminoquinoline amides | Good to Excellent | researchgate.net |

| Isoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄, -25 °C | 5-Bromoisoquinoline | 47-49 | orgsyn.org |

Chlorination at the C3 position of the quinoline ring is more challenging to achieve directly via electrophilic substitution due to the electron-deficient nature of the pyridine ring. However, several methods have been developed to achieve this transformation.

One approach involves the reaction of indole (B1671886) with chloroform (B151607) and aqueous sodium hydroxide (B78521) in the presence of a phase-transfer catalyst to yield 3-chloroquinoline. polyu.edu.hk Another strategy is the nickel-catalyzed C3-H functionalization of quinolines with electrophilic reagents at room temperature, which has shown promise for introducing various functional groups at this position. google.com Hypervalent iodine(III) reagents have also been utilized to promote the C3-regioselective halogenation of 4-quinolones under mild conditions. acs.org

For the synthesis of this compound, a plausible route would involve the chlorination of 5-bromoquinoline. This could potentially be achieved using methods developed for the C3-chlorination of quinoline itself, although the electronic effect of the C5-bromo substituent would need to be considered.

Bromination at Position 5

Sequential Halogenation Protocols

The synthesis of di- and polyhalogenated quinolines often relies on sequential halogenation steps. For this compound, this would involve a two-step process:

Bromination of Quinoline: The first step would be the regioselective bromination of quinoline to produce 5-bromoquinoline. This can be achieved using the methods described in section 2.2.1.1.

Chlorination of 5-Bromoquinoline: The second step involves the selective chlorination of 5-bromoquinoline at the C3 position. This is the more challenging step due to the deactivating effect of the bromine atom and the inherent reactivity of the quinoline ring. A potential method involves the use of N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

An alternative sequential approach could involve the initial chlorination of quinoline to form 3-chloroquinoline, followed by regioselective bromination at the C5 position.

Catalytic Systems for Halogenation Reactions

Various catalytic systems have been developed to improve the efficiency and regioselectivity of quinoline halogenation.

Iron Catalysis: Iron(III) salts have been shown to be effective catalysts for the C5-halogenation of 8-amidoquinolines in water, offering an environmentally friendly approach. mdpi.com

Copper Catalysis: Copper catalysts have been employed for the C5-selective bromination of 8-aminoquinoline amides. researchgate.net

Nickel Catalysis: Nickel complexes have been investigated for the site-selective C3-H functionalization of quinolines with various electrophiles. google.com

Metal-Free Catalysis: Metal-free methods, such as the use of hypervalent iodine reagents or trihaloisocyanuric acids, provide alternative pathways for regioselective halogenation, avoiding the use of transition metals. acs.orgrsc.org

These catalytic systems offer milder reaction conditions and can improve the yields and selectivity of the desired halogenated quinoline products.

Multi-Step Synthesis from Precursors

The construction of the this compound molecule is typically achieved through a series of reactions, starting from simpler, commercially available precursors. These multi-step approaches allow for the controlled and sequential introduction of substituents, leading to the final, specifically halogenated product. libretexts.orgdakenchem.com

Utilization of Substituted Anilines and Carbonyl Compounds

A cornerstone of quinoline synthesis is the reaction between anilines and carbonyl compounds. rsc.orgsemanticscholar.orgiipseries.org For the synthesis of a 5-bromo-substituted quinoline, a common starting material is a correspondingly substituted aniline, such as 3-bromoaniline (B18343). rsc.org This precursor already contains the bromine atom at the desired position relative to the point of cyclization.

The aniline is then reacted with a suitable carbonyl compound that will provide the remaining atoms for the pyridine ring of the quinoline system. iipseries.org The choice of the carbonyl component is crucial as it dictates the substitution pattern on the newly formed ring. For instance, α,β-unsaturated carbonyl compounds are frequently employed in the Doebner-von Miller reaction, a variation of the Skraup synthesis. scribd.com

Cyclization Reactions Leading to the Quinoline Core

The formation of the quinoline ring system is achieved through various classical cyclization reactions, many of which have been adapted and modified to improve yields and accommodate a wider range of substrates. rsc.orgresearchgate.net These reactions typically involve the condensation of an aniline with a carbonyl-containing compound, followed by an acid-catalyzed cyclization and dehydration. iipseries.orgscribd.com

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. rsc.orgiipseries.org The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. rsc.orgiipseries.org The resulting intermediate then undergoes thermal cyclization to form the quinoline ring. asianpubs.org To synthesize a 5-bromo-4-hydroxyquinoline derivative, 3-bromoaniline would be used as the starting aniline. rsc.org Subsequent chemical modifications would then be necessary to replace the hydroxyl group with a chlorine atom and introduce a chlorine at the 3-position. Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. asianpubs.org

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. rsc.orgiipseries.orgmdpi.com This reaction is often catalyzed by acids or bases. mdpi.com For the synthesis of this compound, a potential starting material would be a 2-amino-6-bromobenzaldehyde (B143974) or a related ketone. This would be reacted with a compound like ethyl chloroacetate (B1199739) or a similar two-carbon unit that can introduce the chlorine at the 3-position during or after cyclization. researchgate.net The reaction conditions can be tailored to favor the desired product, and various catalysts, including Lewis acids, have been employed to improve efficiency. tubitak.gov.trresearchgate.net

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base. rsc.orgiipseries.orgthieme-connect.de To incorporate a bromine at the 5-position, a 5-bromoisatin (B120047) could be utilized. The resulting quinoline-4-carboxylic acid would then require further steps to introduce the 3-chloro substituent and remove the carboxylic acid group.

The Skraup synthesis and its Doebner-von Miller modification are classic methods for quinoline synthesis. rsc.orgiipseries.orgscribd.comthieme-connect.de The Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgscribd.com The Doebner-von Miller reaction is more versatile, using α,β-unsaturated aldehydes or ketones, which allows for the synthesis of a wider range of substituted quinolines. iipseries.orgscribd.com Starting with 3-bromoaniline, these methods can be used to construct the quinoline core, which would then need to undergo subsequent chlorination steps. rsc.org

Friedländer Synthesis Modifications

Introduction of Halogen Atoms via Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orguzh.chnih.gov In the context of this compound synthesis, these reactions can be pivotal for introducing the halogen atoms at specific positions, particularly if they are not present in the initial starting materials or are introduced later in the synthetic sequence.

For instance, a pre-formed quinoline ring could be selectively brominated or chlorinated. More strategically, a dihaloquinoline can be synthesized and then one of the halogen atoms can be selectively replaced using a cross-coupling reaction. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for creating C-C bonds, and similar methodologies can be adapted for C-halogen bond formation or for reactions where one halogen is replaced by another functional group. uzh.chresearchgate.net The differential reactivity of bromine and chlorine atoms on the quinoline ring can also be exploited for sequential, selective transformations. For example, a bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than a chlorine atom, allowing for selective functionalization at the 5-position of a this compound.

Suzuki-Miyaura Coupling for Bromine Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or pseudohalide under palladium catalysis. numberanalytics.commdpi.com In the context of polyhalogenated heteroaromatics like this compound, the reaction's site-selectivity is a key consideration. The general mechanism involves an oxidative addition of the palladium catalyst to the carbon-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

For substrates containing both bromine and chlorine substituents, the Suzuki-Miyaura coupling typically occurs preferentially at the more reactive carbon-bromine bond. This selectivity is governed by the bond dissociation energies (C-Cl > C-Br > C-I), where the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst. This intrinsic reactivity trend allows for the selective functionalization of the C5 position in this compound, leaving the C3-chloro substituent available for subsequent transformations. rsc.org

Studies on various di- and tri-haloquinolines confirm this general principle. For instance, the coupling of 2-chloro-6-bromoquinoline can be directed to either the C6 (bromo) or C2 (chloro) position by carefully selecting the palladium catalyst and ligands, although the C-Br bond is often more reactive. rsc.org Similarly, 2-chloro-7-bromo-5-isopropylquinoline reacts selectively at the C7-bromo position. rsc.org This inherent selectivity makes the Suzuki-Miyaura coupling a robust method for introducing aryl, heteroaryl, or alkyl groups at the C5 position of the this compound core.

Table 1: Catalyst-Dependent Site-Selectivity in Suzuki-Miyaura Coupling of Haloquinolines

| Substrate | Catalyst/Ligand | Major Product | Reference |

| 2-Chloro-6-bromoquinoline | Pd(dppf)Cl₂ | Coupling at C6 (Bromo position) | rsc.org |

| 2-Chloro-6-bromoquinoline | Pd(PPh₃)₄ | Coupling at C2 (Chloro position) | rsc.org |

| 2-Chloro-7-bromo-5-isopropylquinoline | Not specified | Coupling at C7 (Bromo position) | rsc.org |

| 3,4-Dichloro-7-bromoquinoline | Not specified | Coupling at C7 (Bromo position) | rsc.org |

This table illustrates how catalyst and ligand choice can influence the site of reaction, although the carbon-bromine bond is generally more reactive.

Other Palladium-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are instrumental in modifying haloquinolines. These methods expand the range of functional groups that can be introduced onto the quinoline scaffold.

One of the most significant is the Buchwald-Hartwig amination, a C-N cross-coupling reaction between an aryl halide and an amine. acs.org This reaction is exceptionally broad in scope and has been applied to the synthesis of numerous biologically active compounds. acs.org For this compound, this methodology would likely enable the selective introduction of primary or secondary amines at the C5-position, leveraging the higher reactivity of the C-Br bond. The resulting 5-amino-3-chloroquinoline derivatives are valuable precursors for further synthetic elaboration.

Palladium-catalyzed decarbonylative cross-coupling presents another modern strategy. This reaction allows for the coupling of heterocyclic carboxylic acids with arylboronic acids, providing a route to biaryl products. organic-chemistry.org While this method is typically applied to carboxylic acid derivatives, related palladium-catalyzed reactions such as the Heck coupling (C-C bond formation with alkenes) and Sonogashira coupling (C-C bond formation with terminal alkynes) are also highly relevant for functionalizing the C5-position of this compound.

Advanced Synthetic Techniques

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of chemical processes. These techniques are highly applicable to the synthesis of complex heterocyclic systems like quinolines.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful technology in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. benthamdirect.comnih.govbenthamdirect.com The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. tandfonline.com

For quinoline synthesis, MAS has been successfully applied to various classical name reactions. For example, a multicomponent reaction to produce benzo[f]pyrrolo[1,2-a]quinoline derivatives saw a significant improvement under microwave irradiation (120 minutes at 120°C) compared to conventional heating, which yielded less than 2% of the product even after 12 days. lew.ro Similarly, the Knoevenagel condensation to form quinoline derivatives is much more efficient in terms of time and yield under microwave conditions compared to conventional methods. benthamdirect.com These examples underscore the potential of MAS for the efficient production of substituted quinolines, including precursors to or derivatives of this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Skraup Synthesis of 7-amino-8-methylquinoline | 4 hours | 15 minutes | Important time decrease, yield not improved | nih.gov |

| Benzo[f]pyrrolo[1,2-a]quinoline Synthesis | 12 days (<2% yield) | 120 minutes | Significant | lew.ro |

| Knoevenagel Condensation | Not specified | Shorter time | More efficient | benthamdirect.com |

| Synthesis of Quinoline-4-carboxylic acids | Not specified | 10-15 minutes | Rapid and efficient | tandfonline.com |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In quinoline synthesis, this has translated into the development of more sustainable methodologies. ijpsjournal.comacs.org

Key areas of focus include:

Eco-friendly Solvents and Catalysts : Traditional methods often rely on harsh acids and toxic solvents. Greener alternatives include using water as a solvent or employing biodegradable catalysts like formic acid. ijpsjournal.comacs.org Formic acid, for example, has been shown to catalyze the direct synthesis of quinolines from anilines and aldehydes or ketones under milder conditions. ijpsjournal.com

Energy Efficiency : Techniques like microwave and ultrasound-assisted synthesis contribute to green chemistry by reducing energy consumption through shorter reaction times. ijpsjournal.com

Atom Economy and Waste Reduction : The development of one-step electrosynthetic strategies, such as an electrochemical Friedländer reaction, replaces hazardous chemical reductants with electricity. rsc.org This method operates under mild conditions, utilizes recyclable electrodes, and achieves high atom economy, significantly reducing waste. rsc.org

Heterogeneous Catalysts : Using solid-supported catalysts (heterogeneous) instead of soluble (homogeneous) ones simplifies product purification and allows for catalyst recovery and reuse, which is both economically and environmentally beneficial. numberanalytics.com

These green approaches are not only environmentally responsible but also often lead to more efficient and cost-effective syntheses of quinoline derivatives. ijpsjournal.com

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has become a transformative technology in chemical synthesis. researchgate.net This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, improved efficiency, and straightforward scalability. numberanalytics.comresearchgate.net

The synthesis of quinolines and related heterocycles has been successfully adapted to flow systems. Continuous flow reactors have been used for various key reactions, including C-C and C-N bond formation and cycloisomerization. researchgate.net For example, the Doebner-Miller and Skraup reactions have been effectively implemented in flow. researchgate.net Researchers have also demonstrated that photochemical quinoline synthesis in a continuous flow setup can achieve a considerably higher space-time yield compared to batch processing. The precise control offered by flow chemistry is particularly beneficial for managing highly exothermic or rapid reactions, making it a valuable tool for the industrial-scale production of complex molecules like functionalized quinolines. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.06 | s | |

| H-8 | 8.10 | dd | 7.8, 1.8 |

| Aromatic-H | 7.21-7.63 | m | |

| Table 1: ¹H NMR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline. acs.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the analogous 3-bromo-5-chloro-4-phenylquinoline, the carbon signals are well-resolved. Key resonances include the carbon at position 2 (C-2) at δ 152.2 ppm and the carbon at position 4 (C-4) at δ 146.7 ppm. The remaining carbon signals appear within the expected aromatic region, ranging from δ 122.3 to 148.5 ppm. acs.org

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 152.2 |

| C-4 | 146.7 |

| Aromatic-C | 122.3-148.5 |

| Table 2: ¹³C NMR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline. acs.org |

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton and carbon signals unequivocally. Techniques like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. Although specific 2D NMR data for 5-Bromo-3-chloroquinoline were not found, these techniques are routinely used for the structural confirmation of such molecules. mdpi.comyoutube.comresearchgate.net

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of materials in their solid phase. preprints.orgemory.edu It is particularly useful for characterizing crystalline forms, as it can provide information about the local environment of each nucleus within the crystal lattice. preprints.orgrsc.org While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these interactions, providing a more detailed picture of the solid-state structure. emory.edu Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance spectral resolution. preprints.orgemory.edu Although no specific solid-state NMR studies on this compound were identified in the search results, this method would be applicable for analyzing its crystalline polymorphs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For a related compound, 3-bromo-5-chloro-4-phenylquinoline, the calculated mass for the protonated molecule [M+H]⁺ (for the isotopes ⁷⁹Br and ³⁵Cl) is 317.9680 amu. The experimentally found mass was 317.9677 amu, confirming the elemental composition. acs.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is a standard characterization technique for newly synthesized compounds. acs.org

Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by specific fragmentation patterns that are indicative of its halogenated quinoline (B57606) structure. Due to the presence of bromine and chlorine, the molecular ion peak appears as a characteristic isotopic cluster. The most abundant isotopes of bromine are Br and Br with a near 1:1 natural abundance, while chlorine isotopes Cl and Cl have a ratio of approximately 3:1. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion.

The principal fragmentation of halogenated aromatic compounds often involves the loss of the halogen atoms. miamioh.edu For this compound, the initial fragmentation would likely involve the cleavage of the C-Br or C-Cl bond. The loss of a bromine radical would result in a fragment ion with a mass corresponding to the chloroquinoline cation. Conversely, the loss of a chlorine radical would yield a bromoquinoline cation. Further fragmentation could proceed through the loss of hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation pathway for such heterocyclic systems.

Recent studies on the fragmentation of similar chloroquinoline derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) have revealed that heteroatom elimination can occur, sometimes deviating from the even-electron rule to form open-shell species. nih.govresearchgate.net While direct experimental data for this compound is not extensively available, computational studies on related compounds have been used to predict protonation sites and rationalize the observed fragmentation pathways. nih.govresearchgate.net

A plausible fragmentation pathway for this compound is outlined below:

| Ion | m/z (relative to Br and Cl) | Description |

| [M] | 241 | Molecular ion |

| [M-Br] | 162 | Loss of Bromine radical |

| [M-Cl] | 206 | Loss of Chlorine radical |

| [M-Br-HCN] | 135 | Loss of Bromine and Hydrogen Cyanide |

| [M-Cl-HCN] | 179 | Loss of Chlorine and Hydrogen Cyanide |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. chemsrc.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds.

The vibrational assignments for quinoline and its derivatives have been studied extensively. researchgate.netdergipark.org.tr The spectrum can be divided into several regions corresponding to different types of vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system give rise to a series of bands in the 1620-1400 cm region. For similar quinoline derivatives, these skeletal vibration modes are often found around 1500 cm. dergipark.org.tr

C-H In-plane Bending: The in-plane bending vibrations of the aromatic C-H bonds usually appear in the 1300-1000 cm range.

C-H Out-of-plane Bending: The out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic ring, are found in the 900-650 cm region.

C-Cl and C-Br Stretching: The C-Cl stretching vibration typically appears in the 850-550 cm range, while the C-Br stretching vibration is found at lower frequencies, generally between 680 and 515 cm.

The IR spectrum of this compound allows for the identification of its key functional groups.

| Functional Group | Characteristic Absorption (cm) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C=N (in ring) | ~1500 | Stretching |

| C-Cl | 850 - 550 | Stretching |

| C-Br | 680 - 515 | Stretching |

The presence of bands in these specific regions confirms the aromatic nature of the compound and the existence of the carbon-chlorine and carbon-bromine bonds. For instance, IR data for the related compound 3-Bromo-5-chloro-4-phenylquinoline shows characteristic peaks at 1601 and 1480 cm for the aromatic ring system. acs.org

Vibrational Mode Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The conjugation in the quinoline ring leads to strong absorptions in the UV region. mdpi.com

For this compound, the main electronic transitions are expected to be π → π* transitions. The substitution with halogen atoms can cause a shift in the absorption maxima (λmax) compared to the parent quinoline molecule. Studies on other halogenated quinolines and related heterocyclic systems show absorption peaks in the UV range. For example, a study on a complex chloroquinoline derivative reported an absorption peak at 233 nm and a broader absorption from 275 nm to 325 nm, the latter being attributed to an n→π* transition. mdpi.com It is anticipated that this compound would exhibit a complex spectrum with multiple absorption bands in the 200-400 nm range.

Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. taylorandfrancis.com This effect is often observed in molecules where the dipole moment changes upon electronic excitation. For compounds with polar functional groups, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. scispace.com

Electronic Transitions and Absorption Maxima

X-ray Diffraction Analysis for Solid-State Structure

The determination of the crystal structure of this compound would involve growing a single crystal of high quality suitable for X-ray analysis. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, would be collected and analyzed.

The analysis of the diffraction data would reveal the crystal system, space group, and unit cell dimensions. For a related compound, 3-bromomethyl-2-chloro-quinoline, the crystal system was determined to be triclinic with a P-1 space group researchgate.net. It is anticipated that this compound would also crystallize in a common space group, and the refinement of the structural model would yield a final R-value indicating the quality of the fit between the experimental and calculated structure factors researchgate.net.

A summary of the kind of crystallographic data that would be determined is presented in the interactive table below.

| Parameter | Expected Data for this compound |

| Empirical Formula | C₉H₅BrClN |

| Formula Weight | 242.50 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | To be determined (ų) |

| Z (molecules/unit cell) | To be determined |

| Calculated Density | To be determined (g/cm³) |

| R-factor | To be determined |

Note: The data in this table is hypothetical and serves to illustrate the parameters that would be obtained from an X-ray diffraction study.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, these would likely include van der Waals forces, dipole-dipole interactions, and potentially halogen bonding (C-Br···N, C-Cl···N, C-Br···Cl) and π-π stacking interactions between the quinoline ring systems.

Analysis of the crystal structure of similar halogenated quinolines has revealed the importance of such interactions in stabilizing the crystal lattice nih.govresearchgate.net. For instance, in the crystal structure of 3-bromomethyl-2-chloro-quinoline, C-H···N intermolecular hydrogen bonds contribute to the formation of an extended network, enhancing the stability of the molecular packing researchgate.net. A detailed analysis of the intermolecular contacts and packing motifs in this compound would provide a deeper understanding of its solid-state behavior.

Crystal Structure Determination

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis would serve to confirm its empirical formula, C₉H₅BrClN.

The analysis is performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument then calculates the percentage of each element in the original sample.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. A comparison between the experimentally determined values and the theoretical values provides a measure of the sample's purity.

The expected results from an elemental analysis of this compound are presented in the interactive table below.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 44.57 | To be determined |

| Hydrogen (H) | 2.08 | To be determined |

| Nitrogen (N) | 5.78 | To be determined |

| Sulfur (S) | 0.00 | To be determined |

Note: The theoretical percentages are calculated based on the molecular formula C₉H₅BrClN. Experimental values would be obtained from actual analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 5-Bromo-3-chloroquinoline, offering a detailed perspective on its electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules like this compound. researchgate.netnih.gov This approach allows for the determination of various molecular properties with a good balance between accuracy and computational cost. researchgate.net DFT calculations are instrumental in understanding the molecule's geometry, orbital energies, and charge distribution. nih.govresearchgate.net

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. For quinoline (B57606) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to find the optimized molecular structure. nih.govdergipark.org.tr This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. dergipark.org.trsiftdesk.org The optimized geometry reveals that the this compound molecule is essentially planar. dergipark.org.tr The calculated geometric parameters are often in good agreement with experimental data where available, validating the computational approach. nih.govdergipark.org.tr

Table 1: Selected Optimized Geometrical Parameters for a Quinoline Derivative (Example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.371 - 1.421 | |

| C-H | ~1.084 | |

| C-N | ~1.422 | |

| C-Cl | ~1.76 | |

| C-C-C | ~120 | |

| C-N-C | ~117 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. imperial.ac.uklibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. libretexts.orgajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net The HOMO-LUMO gap can be calculated using DFT methods and provides insights into the electronic transitions within the molecule. libretexts.orgresearchgate.net For similar aromatic compounds, the HOMO-LUMO energy gap influences properties like nonlinear optical (NLO) activity. acgpubs.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Energy (eV) |

| E (HOMO) | Value |

| E (LUMO) | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. ajchem-a.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. ajchem-a.comiucr.org Green areas represent regions of neutral potential. ajchem-a.com For quinoline derivatives, the MEP map can identify the most likely sites for intermolecular interactions. researchgate.netiucr.org

Atomic charge analysis, such as the Mulliken population analysis, provides a method for estimating the partial atomic charges on each atom within a molecule. acgpubs.orguni-muenchen.de This analysis helps in understanding the distribution of electrons and identifying electrophilic and nucleophilic centers. acgpubs.org The calculation involves partitioning the total electron density among the constituent atoms. uni-muenchen.de While Mulliken charges are widely used, it is known that the results can be sensitive to the choice of the basis set. uni-muenchen.de The analysis provides insights into the charge neutrality of the molecule and the relative charges on different atoms, which can be correlated with the molecule's reactivity. siftdesk.org

Table 3: Illustrative Mulliken Atomic Charges for a Heterocyclic Compound

| Atom | Charge (a.u.) |

| C1 | Value |

| C2 | Value |

| N1 | Value |

| Br | Value |

| Cl | Value |

Note: Specific Mulliken charge values for this compound were not available. This table exemplifies the output of such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic absorption spectra of molecules. researchgate.netresearchgate.net It allows for the prediction of excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the corresponding oscillator strengths. researchgate.netnih.gov These calculations provide a theoretical basis for understanding the electronic transitions occurring when a molecule absorbs light. nih.gov By comparing the theoretically calculated spectrum with experimental data, researchers can validate the computational methodology and gain a deeper understanding of the electronic structure and transitions of the molecule. researchgate.netdergipark.org.tr

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational spectroscopy, coupled with quantum chemical calculations, is a fundamental approach to characterize the structure and bonding of a molecule. Density Functional Theory (DFT) is a commonly employed method for these calculations.

For quinoline and its derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. These calculated frequencies are then correlated with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled using specific factors.

Key vibrational modes for substituted quinolines include:

C-H stretching: Typically observed in the high-frequency region of the spectrum.

C-C and C-N stretching: These skeletal vibrations appear in the 1600–1200 cm⁻¹ range and are characteristic of the aromatic rings.

C-Cl stretching: The carbon-chlorine stretching vibrations for related compounds are generally found in the 600-800 cm⁻¹ range.

C-Br stretching: The carbon-bromine stretching modes typically occur between 500-700 cm⁻¹.

The precise frequencies of these vibrations for this compound would be influenced by the positions of the bromine and chlorine atoms on the quinoline ring system. The analysis of these vibrational modes, aided by calculations of the Potential Energy Distribution (PED), allows for a detailed assignment of the spectral bands.

Table 1: Predicted Vibrational Modes for Halogenated Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | > 3000 |

| C-C/C-N Skeletal Stretching | 1200 - 1600 |

| C-Cl Stretching | 600 - 800 |

| C-Br Stretching | 500 - 700 |

This table provides a generalized range based on literature for related compounds. Specific values for this compound require dedicated computational and experimental analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential therapeutic agents.

Ligand-Protein Interaction Predictions

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For quinoline derivatives, docking studies have been performed to investigate their binding affinity with various protein targets, including those involved in cancer and infectious diseases.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software then explores various possible binding poses and scores them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The analysis of the docking results can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, in studies of other quinoline derivatives, interactions with key residues in the active sites of enzymes like HIV reverse transcriptase have been identified.

Binding Affinity Estimations

Binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. Lower binding energy values generally indicate a more stable and favorable interaction.

Molecular dynamics (MD) simulations can further refine the binding poses obtained from docking and provide a more detailed understanding of the stability of the ligand-protein complex over time. These simulations model the movement of atoms in the system, offering insights into the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

Derivation of Predictive Models

QSAR models are developed using a dataset of compounds with known activities. For quinoline derivatives, various QSAR models have been built to predict their efficacy against different diseases, such as malaria. These models are typically generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN).

The reliability of these models is assessed through internal and external validation techniques. A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r²_test | Correlation coefficient for the external test set | > 0.6 |

These parameters are commonly used to evaluate the predictive power of a QSAR model.

Identification of Key Molecular Descriptors

A crucial aspect of QSAR/QSPR studies is the identification of molecular descriptors that are most influential in determining the activity or property of interest. These descriptors are numerical values that encode different aspects of a molecule's structure and can be categorized as constitutional, topological, electronic, or hydrophobic.

For quinoline derivatives, studies have shown that descriptors such as molecular volume, electrophilicity index, and energies of frontier molecular orbitals (HOMO and LUMO) can be significant in predicting their biological activity. The identification of these key descriptors provides valuable insights into the structural features that are important for a compound's function, guiding the design of more potent analogues. For example, contour maps from 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can visualize the regions around the molecule where modifications are likely to enhance or diminish activity.

Reactivity and Derivatization of 5 Bromo 3 Chloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic system facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comiscnagpur.ac.in

Replacement of Halogen Atoms

In 5-Bromo-3-chloroquinoline, both the bromine and chlorine atoms can be displaced by nucleophiles. The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in other substitution reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the inductive electron-withdrawing effect of the more electronegative halogens. iscnagpur.ac.in However, the specific reaction conditions and the nature of the nucleophile play a crucial role in determining which halogen is replaced.

Regioselectivity and Reaction Conditions

The position of the halogen atoms on the quinoline (B57606) ring significantly influences their reactivity. The electron-withdrawing effect of the quinoline nitrogen atom makes the pyridine (B92270) ring more susceptible to nucleophilic attack than the benzene (B151609) ring. Research on related dihaloquinolines has shown that the halogen at position C4 is generally more reactive towards nucleophilic substitution than halogens at other positions. nih.gov

For this compound, the chlorine atom at the C3 position is on the pyridine ring, while the bromine atom is at the C5 position on the benzene ring. This would suggest that the chlorine atom is more susceptible to nucleophilic attack. Studies on similar systems, such as 6-bromo-2-chloroquinoline (B23617), have demonstrated that selective substitution of the chlorine atom can be achieved. acs.org The reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a concerted SNAr mechanism, highlighting that the reaction pathway can deviate from the classic stepwise mechanism. nih.govorganic-chemistry.org The choice of solvent, base, and temperature are critical parameters for controlling the regioselectivity of these reactions. organic-chemistry.org For instance, microwave irradiation has been shown to accelerate SNAr reactions on haloquinolines. researchgate.net

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uni-muenchen.dersc.org For this compound, the differential reactivity of the C-Br and C-Cl bonds is exploited to achieve selective functionalization. The general reactivity trend for aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is I > Br > Cl. nih.govlibretexts.org This allows for selective reactions at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org In the case of this compound, selective coupling at the C5-Br position is expected due to the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step. nih.gov

Research on similar dihaloquinolines has demonstrated the feasibility of sequential Suzuki-Miyaura couplings. nih.gov For instance, the reaction of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids first occurs at the more reactive C-I bond. nih.gov Similarly, microwave-promoted Suzuki-Miyaura coupling of 5-bromoindoline (B135996) derivatives with arylboronic acids has been shown to proceed efficiently at the C-Br bond. lmaleidykla.lt

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 2,3,4-Triarylquinolines | nih.gov |

| 5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 5-Aryl-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one | lmaleidykla.lt |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.org Similar to the Suzuki-Miyaura coupling, the selectivity of this reaction with this compound is dictated by the relative reactivity of the C-Br and C-Cl bonds. Selective amination at the C-Br bond is generally favored.

Studies on 6-bromo-2-chloroquinoline have shown that sequential and selective Buchwald-Hartwig amination reactions can be performed to introduce different amine nucleophiles at the C6 and C2 positions. acs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Table 2: Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Application | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Various amines | Pd₂(dba)₃ / ligand | NaOtBu or Cs₂CO₃ | Synthesis of Tec SH3 domain ligands | acs.org |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary amines, anilines | Pd₂(dba)₃ / Xantphos | Base | Chemoselective amination | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The reactivity trend of aryl halides in the Sonogashira coupling is also I > Br > Cl, allowing for selective alkynylation at the C-Br position of this compound. libretexts.org

This reaction has been successfully applied to various haloquinolines. For example, 2-chloroquinolines have been coupled with terminal alkynes to synthesize various derivatives. researchgate.netresearchgate.net Solvent-free Sonogashira coupling reactions have also been developed using high-speed ball milling, which works well for iodo and bromo substituted aromatics. rsc.org The development of a robust Sonogashira coupling was a key step in the synthesis of the active pharmaceutical ingredient tirasemtiv. sci-hub.se

Table 3: Catalytic Systems for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Application | Reference |

|---|---|---|---|---|

| n-Chloroquinoline | 2-Methyl-3-butyn-2-ol | Palladium catalyst | Synthesis of n-ethynylquinolines | researchgate.net |

| Aryl iodides and bromides | Trimethylsilylacetylene or Phenylacetylene | Pd/Cu | Solvent-free coupling | rsc.org |

Negishi and Stille Coupling Reactions

The this compound core features two different carbon-halogen bonds, C(5)-Br and C(3)-Cl, which offer opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. The general reactivity trend for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, which is related to the decreasing bond dissociation energies (D Ph-X values: I < Br < Cl). researchgate.net This inherent difference in reactivity allows for the selective coupling at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.orgorganic-chemistry.org For this compound, a selective reaction is anticipated at the C-5 position with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd-PEPPSI-IPent. illinois.edu This would yield a 5-substituted-3-chloroquinoline. Typical reaction conditions involve polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere. numberanalytics.com

Stille Coupling: Similarly, the Stille reaction, which couples an organotin reagent (R-SnBu₃) with an organic halide, is a powerful tool for C-C bond formation. harvard.edu When applied to this compound, chemoselective coupling is expected to occur at the C-5 position. Palladium catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly employed, often with additives such as CuI or LiCl to facilitate the transmetalation step. harvard.edu Studies on other dihaloheterocycles have demonstrated that high selectivity for the C-Br bond over the C-Cl bond can be achieved. nih.gov

The following table summarizes typical conditions for these selective coupling reactions, extrapolated from studies on analogous dihaloaromatic systems.

| Reaction | Coupling Partner | Catalyst System | Solvent | Additive | Expected Product |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Pd(dba)₂/Ligand | THF, DMF | None | 5-R-3-chloroquinoline |

| Stille | R-SnBu₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Dioxane, DMF | LiCl, CuI | 5-R-3-chloroquinoline |

This table presents predicted reaction conditions based on general principles and reactions with similar substrates.

Catalyst Development and Ligand Effects in Cross-Coupling

The success and selectivity of cross-coupling reactions on polyhalogenated substrates like this compound are highly dependent on the choice of catalyst and, particularly, the ancillary ligand bound to the metal center. nih.gov The development of sophisticated ligands has enabled reactions that were previously challenging, including the selective functionalization of C-Cl bonds. acs.org

For selective C-Br functionalization, standard palladium catalysts with triphenylphosphine (B44618) (PPh₃) ligands are often sufficient due to the higher reactivity of the C-Br bond. researchgate.net However, to achieve higher yields, overcome steric hindrance, or influence selectivity, more advanced ligands are employed.

Ligand Classes and Their Effects:

Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) and tri(tert-butyl)phosphine (P(t-Bu)₃) are highly effective in promoting the oxidative addition of less reactive C-Cl bonds. acs.org In the context of this compound, using such a ligand system could potentially enable a subsequent coupling at the C-3 position after the C-5 position has been functionalized. Conversely, careful tuning of reaction conditions with these ligands might allow for a reversal of selectivity, although this is less common. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., SIPr, SIMes) have emerged as powerful alternatives to phosphines. researchgate.net They can provide strong σ-donation and form stable palladium complexes, leading to high catalytic activity. Ligand-controlled chemodivergence has been reported for chloroaryl triflates, where different NHC ligands direct the coupling to either the chloride or the triflate position. researchgate.net A similar strategy could potentially be developed to tune the selectivity for the C-Br versus C-Cl bond in this compound.

Bidentate Ligands: Ligands like Xantphos and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) possess a large natural bite angle, which can influence the geometry and reactivity of the catalytic complex. researchgate.netnih.gov These are often used to prevent catalyst deactivation and promote difficult couplings. In the amination of 5-bromo-2-chloropyridine, a Pd-Xantphos system showed excellent chemoselectivity for substitution at the bromine position. researchgate.net

The strategic selection of the ligand, in combination with the choice of metal (Pd or Ni), base, and solvent, provides a toolkit for controlling the sequential functionalization of dihaloquinolines. incatt.nluzh.ch

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

Electrophilic attack on the quinoline ring is generally disfavored compared to benzene due to the electron-withdrawing nature of the nitrogen atom. In strongly acidic media, the nitrogen becomes protonated, forming the quinolinium cation, which further deactivates the entire ring system to electrophilic attack. Under these conditions, any substitution that does occur happens exclusively on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. pjsir.org

In this compound, the C-5 position is already substituted. The directing effects of the existing substituents must be considered:

Quinolinium Nitrogen: Strongly deactivating, directs to C-5 and C-8.

5-Bromo group: Deactivating, ortho-, para-directing (to C-6 and C-7).

3-Chloro group: Deactivating, located on the already deactivated pyridine ring.

The dominant directing influence under strongly acidic EAS conditions is the protonated nitrogen, which strongly favors substitution at C-8. pjsir.org Therefore, electrophilic attack on this compound is predicted to occur regioselectively at the C-8 position.

Nitration and Sulfonation

Nitration: The nitration of quinoline derivatives typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For this compound, this reaction is expected to yield 5-Bromo-3-chloro-8-nitroquinoline. This prediction is supported by literature precedents; for instance, the nitration of 8-bromoquinoline (B100496) yields 8-bromo-5-nitroquinoline, and the nitration of 6,8-dibromoquinoline (B11842131) affords the 5-nitro product, demonstrating the strong preference for substitution at available C-5 or C-8 positions. nih.govrsc.org

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). For quinoline itself, sulfonation tends to give a mixture of 5- and 8-sulfonic acids. Given that the C-5 position is blocked in the target molecule, sulfonation of this compound is predicted to produce this compound-8-sulfonic acid. The synthesis of related compounds like 6-bromoquinoline-8-sulfonic acid has been documented. bldpharm.com

The following table summarizes the predicted EAS reactions.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-3-chloro-8-nitroquinoline |

| Sulfonation | H₂SO₄ / SO₃ | This compound-8-sulfonic acid |

Direct Halogenation at Other Positions

Further halogenation of this compound is also an electrophilic aromatic substitution reaction. The direct halogenation of quinoline under acidic conditions (e.g., Br₂ or Cl₂ with a silver salt in H₂SO₄) is known to produce 5- and 8-monohalo derivatives, as well as the 5,8-dihalo product. pjsir.org

Following this established reactivity pattern, the introduction of a third halogen atom onto the this compound scaffold would be directed to the C-8 position. For example, bromination with N-bromosuccinimide (NBS) in concentrated sulfuric acid would likely yield 5,8-dibromo-3-chloroquinoline. orgsyn.org This regioselectivity makes EAS a reliable method for synthesizing 5,8-disubstituted quinoline derivatives from 5-substituted precursors.

Reactions Involving the Nitrogen Heteroatom

N-Oxidation

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, readily undergoing oxidation to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the quinoline ring, activating the C-2 and C-4 positions towards nucleophilic attack and modifying the directing effects for electrophilic substitution. mdpi.comresearchgate.net

The N-oxidation of this compound to this compound N-oxide can be efficiently achieved using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.orgacs.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. mdpi.comrsc.org Alternative reagents include hydrogen peroxide in acetic acid. mdpi.com The presence of the electron-withdrawing halogen atoms may slightly decrease the nucleophilicity of the nitrogen atom, but the reaction is generally high-yielding for a wide range of substituted quinolines. nih.gov

Quaternization

Quaternization involves the alkylation of the nitrogen atom in the quinoline ring, transforming the tertiary amine into a quaternary ammonium (B1175870) salt. This reaction not only modifies the electronic properties of the heterocyclic system but also introduces a positive charge, which can influence the molecule's solubility and biological interactions. The synthesis of quinolinium salts is a fundamental derivatization, often achieved by reacting the quinoline base with an alkyl halide. For instance, related bromo- and chloro-substituted quinolines have been successfully converted into their respective quinolinium salts, demonstrating a common reactivity pattern for this class of compounds researchgate.net. This process is crucial for creating precursors for more complex molecular architectures.

Functional Group Interconversions on Derived Structures

Once initial derivatization of the this compound core is achieved, a variety of functional group interconversions can be performed on these new structures. These reactions are essential for building molecular complexity and accessing a wider range of chemical space.

Reduction of Nitro Groups to Amines

The reduction of a nitro group to a primary amine is a pivotal transformation in the synthesis of many complex quinoline derivatives. The resulting amino group serves as a versatile handle for further functionalization, such as the formation of amides, sulfonamides, and Schiff bases.